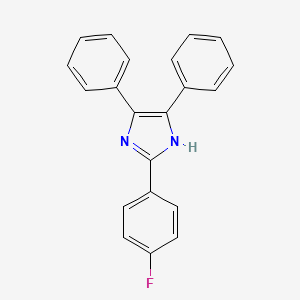

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

Descripción general

Descripción

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of a fluorophenyl group and two diphenyl groups attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

The synthesis of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoroaniline with benzil in the presence of ammonium acetate and acetic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the imidazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Biological Activities

The imidazole scaffold is widely recognized for its role in medicinal chemistry, particularly in the development of pharmaceuticals. The specific compound 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole has shown promise in several areas:

- Antiviral Activity : Studies have indicated that similar imidazole derivatives exhibit antiviral properties. For instance, Zinc(II)-2,4,5-triphenyl-1H-imidazole complexes have demonstrated inhibitory effects against the dengue virus (DENV-2) with an IC50 of approximately 34.42 μg/ml . This suggests that this compound may also possess antiviral potential.

- Anticancer Properties : Compounds within the imidazole family have been evaluated for their anticancer activities. For example, studies on related compounds show anti-proliferative effects against various cancer cell lines, including breast cancer (MCF-7) . The presence of the fluorophenyl group may enhance these activities through increased lipophilicity and improved receptor interactions.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods involving condensation reactions of appropriate precursors. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography are essential for confirming the compound's structure and purity .

Case Study: Antiviral Activity Against DENV-2

In a study evaluating the antiviral properties of imidazole derivatives, it was found that Zinc(II)-2,4,5-triphenyl-1H-imidazole exhibited significant inhibition of DENV-2 replication in Vero cells. The cytotoxicity was measured using the CellTiter96® AQueous assay, showing a CC50 value of less than 100 μg/ml . This highlights the potential for further development of similar compounds for antiviral therapies.

Case Study: Anticancer Evaluation

Research on related imidazole derivatives has demonstrated their ability to inhibit cell proliferation in cancer models. For example, a derivative showed significant anti-proliferative activity against the MCF-7 breast cancer cell line with a notable IC50 value indicating effective cytotoxicity .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .

Comparación Con Compuestos Similares

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole can be compared with other imidazole derivatives such as:

2-phenyl-4,5-diphenyl-1H-imidazole: Lacks the fluorophenyl group, which may result in different biological activities and chemical reactivity.

2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole: Contains a chlorophenyl group instead of a fluorophenyl group, leading to variations in its chemical properties and biological effects.

The presence of the fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced biological activity, distinguishing it from other similar compounds.

Actividad Biológica

Overview

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Its structure features a fluorophenyl group and two diphenyl groups attached to the imidazole ring, which is significant for its biological activity. Compounds in this class are known for their diverse therapeutic potentials, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Similar imidazole derivatives have been shown to bind with high affinity to multiple receptors, leading to significant changes at the molecular level. The presence of the fluorophenyl group enhances lipophilicity and biological activity compared to other imidazole derivatives lacking this modification.

Antiviral Activity

Research indicates that compounds structurally related to this compound exhibit antiviral properties. For instance, a study on Zinc(II)-2,4,5-triphenyl-1H-imidazole complex demonstrated an inhibitory concentration (IC50) of 34.42 μg/ml against dengue virus type-2 (DENV-2) with a cytotoxic concentration (CC50) of less than 100 μg/ml in Vero cells . This suggests potential therapeutic applications for treating viral infections.

Anticancer Activity

The compound has also shown promising results in anticancer studies. For instance, similar imidazole derivatives have demonstrated anti-proliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. One study reported that 2-(4-fluorophenyl) imidazol-5-ones exhibited significant anti-proliferative activities against this cell line.

Comparative Analysis of Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Fluorophenyl group + two diphenyl groups | Antiviral, anticancer |

| 2-phenyl-4,5-diphenyl-1H-imidazole | Lacks fluorophenyl group | Different biological activities |

| 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | Contains chlorophenyl instead of fluorophenyl | Variations in chemical properties and activities |

The unique properties imparted by the fluorophenyl group distinguish this compound from its analogs and enhance its biological efficacy.

Study on Antiviral Efficacy

A detailed investigation into the antiviral efficacy of Zinc(II)-2,4,5-triphenyl-1H-imidazole complex revealed its potential as an antidengue agent. The study utilized a Viral ToxGloTM assay to measure DENV replication and determined that treatment with 50 μg/ml resulted in significant viral inhibition .

Anticancer Research

In another study focusing on imidazole derivatives for cancer treatment, compounds were tested for their ability to inhibit growth in cisplatin-resistant cancer cell lines. Results indicated that certain derivatives showed excellent inhibitory effects against these resistant lines .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXOBUOVKKFIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355420 | |

| Record name | 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2284-96-0 | |

| Record name | 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structure of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole and its interactions with biological targets?

A1: this compound (compound II in the study) is characterized by a central imidazole ring substituted with a 4-fluorophenyl group at the 2-position and two phenyl groups at the 4- and 5-positions []. X-ray crystallography revealed that compound II crystallizes in the triclinic space group P-1 and its asymmetric unit contains two crystallographically independent molecules with similar geometries []. The study highlights the role of C-H…F interactions, both intermolecular and intramolecular, in stabilizing the crystal packing of this compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.